molecular formula C18H21NO2 B12983040 6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One

6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One

Cat. No.: B12983040
M. Wt: 283.4 g/mol
InChI Key: UVVRYOIOMHFQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One is a chemical compound with a unique structure that combines a cyclohexylmethyl group, a hydroxy group, and a phenyl group attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Phenyl Group Addition: The phenyl group can be added via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and cyclohexylmethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-Phenylpyridin-2(1h)-One: Lacks the cyclohexylmethyl group, which may affect its hydrophobic interactions.

    6-(Cyclohexylmethyl)-4-Hydroxy-2(1h)-Pyridinone: Lacks the phenyl group, which may affect its aromatic interactions.

    6-(Cyclohexylmethyl)-3-Phenylpyridin-2(1h)-One: Lacks the hydroxy group, which may affect its hydrogen bonding capabilities.

Uniqueness

6-(Cyclohexylmethyl)-4-Hydroxy-3-Phenylpyridin-2(1h)-One is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

6-(cyclohexylmethyl)-4-hydroxy-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C18H21NO2/c20-16-12-15(11-13-7-3-1-4-8-13)19-18(21)17(16)14-9-5-2-6-10-14/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H2,19,20,21)

InChI Key

UVVRYOIOMHFQGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O

Origin of Product

United States

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